3-Bromo-4,5-dimethylpyridine

Total Synthesis Alkaloid Synthesis Regioselective Oxidation

3-Bromo-4,5-dimethylpyridine (CAS 27063-98-5) is a halogenated pyridine building block with the molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol. It features a bromine atom at the 3-position and methyl groups at the 4- and 5-positions of the pyridine ring.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 27063-98-5
Cat. No. B1283210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5-dimethylpyridine
CAS27063-98-5
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1C)Br
InChIInChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3
InChIKeyWWNHLCQMASFRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,5-dimethylpyridine (CAS 27063-98-5): Core Identity and Procurement Baseline for Research Chemical Sourcing


3-Bromo-4,5-dimethylpyridine (CAS 27063-98-5) is a halogenated pyridine building block with the molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol . It features a bromine atom at the 3-position and methyl groups at the 4- and 5-positions of the pyridine ring. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, with some suppliers providing certificates of analysis including NMR, HPLC, and GC data . It serves as a key intermediate in pharmaceutical development, particularly in the synthesis of anti-inflammatory and analgesic agents, and has been employed in the total synthesis of the plant alkaloid 4-methyl-2,6-naphthyridine via a regioselective oxidation–Suzuki–Miyaura annulation sequence [1].

Why 3-Bromo-4,5-dimethylpyridine Cannot Be Casually Replaced by Other Bromodimethylpyridine Isomers: A Regiochemical and Synthetic Necessity


The position of the bromine substituent on the dimethylpyridine scaffold dictates both the reactivity profile in cross-coupling reactions and the regiochemical outcome of downstream transformations. In the total synthesis of the alkaloid 4-methyl-2,6-naphthyridine, the 3-bromo substitution pattern of 3-bromo-4,5-dimethylpyridine is essential for the regioselective oxidation of the 4-methyl group to the corresponding 4‑formyl derivative—a transformation that would fail or proceed with different selectivity if the bromine were located at the 2- or 5-position [1]. A systematic study of free-radical bromination of unsymmetrical dimethylpyridines has demonstrated that the nitrogen atom in the ring exerts an inductive deactivating effect, leading to bromination occurring preferentially at the methyl group farthest from the ring nitrogen; this electronic bias means that simply substituting one bromodimethylpyridine isomer for another can lead to divergent reaction outcomes and product distributions [2]. Consequently, generic substitution without considering the bromine's positional electronic and steric effects risks synthetic failure or irreproducible results in both academic and industrial settings.

Quantitative Differentiation Evidence for 3-Bromo-4,5-dimethylpyridine (CAS 27063-98-5) Against Closest Analogs


Regioselective Oxidation Enables a 15% Overall Yield in a Four-Step Alkaloid Total Synthesis—a Transformation Unavailable to Other Bromodimethylpyridine Isomers

In the published total synthesis of the plant alkaloid 4-methyl-2,6-naphthyridine, 3-bromo-4,5-dimethylpyridine undergoes a regioselective oxidation at the 4-methyl group to yield the corresponding 4-formyl derivative. This intermediate is then elaborated via Suzuki–Miyaura cross-coupling with (E)-2-ethoxyvinylboronic acid pinacol ester to complete the annulation. The entire sequence proceeds in four steps from commercially available 3,4-dimethylpyridine, achieving an overall yield of 15% [1]. No analogous oxidation–annulation sequence has been reported for the isomeric 2-bromo-4,5-dimethylpyridine (CAS 66533-31-1) or 5-bromo-2,3-dimethylpyridine (CAS 27063-90-7), indicating that the 3-bromo substitution pattern is uniquely suited for this synthetic strategy.

Total Synthesis Alkaloid Synthesis Regioselective Oxidation

Commercial Purity Specifications: 3-Bromo-4,5-dimethylpyridine Available at ≥97% (HPLC) Versus 95% for the 2-Bromo Isomer from Common Vendors

Commercial offerings for 3-bromo-4,5-dimethylpyridine include a purity specification of ≥97% (HPLC) from ChemImpex and 98% from Bide Pharm . In contrast, the isomeric 2-bromo-4,5-dimethylpyridine (CAS 66533-31-1) is typically offered at 95% purity by vendors such as AKSci and at 97% by Bide Pharm . The availability of a higher-purity grade (≥97% by HPLC) for the 3-bromo isomer, supported by certificates of analysis including NMR, HPLC, and GC, reduces the need for additional purification steps prior to use in sensitive catalytic reactions and facilitates more reproducible experimental outcomes.

Building Block Sourcing Purity Specifications Procurement Decision

Physicochemical Property Profile: Melting Point and Lipophilicity Data Enable Informed Solvent and Storage Condition Selection Compared to Isomers

3-Bromo-4,5-dimethylpyridine has a reported melting point of 33–34 °C and a consensus log P (octanol–water partition coefficient) of 2.32, with individual model predictions ranging from 1.91 (MLOGP) to 2.94 (SILICOS-IT) . The compound is a crystalline solid at refrigerated temperatures (storage recommended at 0–8 °C) but may liquefy at ambient laboratory temperatures just above its melting point. The isomeric 5-bromo-2,3-dimethylpyridine (CAS 27063-90-7) has a reported boiling point of 40 °C at 40 Torr and a calculated density of 1.415 g/cm³, but its melting point is not consistently reported across vendor databases, limiting direct physicochemical comparison . The well-defined solid-state properties and lipophilicity data for the 3-bromo isomer facilitate more predictable handling during weighing and formulation.

Physicochemical Characterization Handling and Storage Lipophilicity

Patent-Documented Utility as a Pharmaceutical Intermediate for EP4 Receptor Antagonists: A Validated Application with Regulatory Significance

3-Bromo-4,5-dimethylpyridine is explicitly listed as an intermediate in PCT patent application WO2016/021742 A1, which discloses heterocyclic compounds as EP4 receptor antagonists [1]. EP4 receptor antagonism is a therapeutic strategy under investigation for inflammatory conditions including rheumatoid arthritis, endometriosis, and ankylosing spondylitis. While the patent also employs other bromopyridine building blocks, the specific use of 3-bromo-4,5-dimethylpyridine in the synthesis of a compound series that advanced to PCT filing indicates that its substitution pattern provided acceptable reactivity and scalability in the medicinal chemistry optimization process. No comparable patent documentation has been identified for the 2-bromo-4,5-dimethylpyridine isomer in the context of EP4 antagonist programs.

Pharmaceutical Intermediate EP4 Receptor Antagonist Patent Landscape

High-Value Application Scenarios Where 3-Bromo-4,5-dimethylpyridine (CAS 27063-98-5) Demonstrates the Strongest Selection Advantage


Total Synthesis of 2,6-Naphthyridine Natural Products and Analogs via Regioselective Oxidation–Annulation

Research groups pursuing the total synthesis of 4-methyl-2,6-naphthyridine or related alkaloids should prioritize 3-bromo-4,5-dimethylpyridine. The published four-step protocol by Kamlah and Bracher (2019) demonstrates that the 3-bromo isomer is uniquely capable of undergoing regioselective oxidation at the 4-methyl group to yield a 4‑formyl intermediate, which subsequently participates in a Suzuki–Miyaura annulation to construct the second pyridine ring . No analogous oxidation–annulation sequence has been reported for any other bromodimethylpyridine isomer, making the 3-bromo compound the only validated starting material for this synthetic strategy. The overall yield of 15% over four steps, while modest, represents a starting point for further optimization and provides a benchmark against which improved routes can be measured.

Palladium-Catalyzed Cross-Coupling Reactions Requiring High-Purity Aryl Bromide Building Blocks

For laboratories conducting Suzuki–Miyaura, Heck, or other palladium-catalyzed cross-coupling reactions where catalyst poisoning by impurities is a concern, the availability of 3-bromo-4,5-dimethylpyridine at ≥97% purity by HPLC (ChemImpex) or 98% (Bide Pharm) offers a measurable advantage over the 95% grade commonly offered for the 2-bromo isomer . The higher nominal purity reduces the likelihood of catalyst deactivation and minimizes the need for pre-reaction purification, thereby shortening experimental timelines and improving yield reproducibility. This is particularly relevant for multi-step sequences where intermediate purification is impractical or where the cost of palladium catalysts makes batch failure expensive.

Medicinal Chemistry Programs Targeting EP4 Receptor Antagonists and Related Inflammatory Disease Targets

Drug discovery teams working on EP4 receptor antagonists for rheumatoid arthritis, endometriosis, or ankylosing spondylitis can reference the specific use of 3-bromo-4,5-dimethylpyridine as an intermediate in patent WO2016/021742 A1 . The explicit citation of this isomer in a PCT patent application provides a level of structural validation and synthetic precedent that is absent for competing bromodimethylpyridine isomers. This can streamline the selection of building blocks for hit-to-lead optimization and facilitate intellectual property analysis, as the patent literature provides a documented starting point for understanding the structure–activity relationships of the compound series.

Physicochemical Screening and Pre-formulation Studies Requiring Well-Characterized Solid Crystalline Intermediates

In early-stage drug development, where accurate weighing, reproducible dissolution, and predictable storage behavior are critical, 3-bromo-4,5-dimethylpyridine offers an advantage due to its well-defined melting point (33–34 °C) and consensus log P (2.32) . Researchers can anticipate that the compound will be a crystalline solid when stored at 0–8 °C but may liquefy at ambient laboratory temperatures above 33 °C, informing handling protocols and reducing the risk of material loss during weighing or transfer. This level of physicochemical characterization is not consistently available for all isomeric bromodimethylpyridines, making the 3-bromo isomer a more predictable choice for pre-formulation workflows.

Quote Request

Request a Quote for 3-Bromo-4,5-dimethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.